molecular formula C12H16O2 B11994948 3-(2,5-dimethylphenyl)butanoic Acid

3-(2,5-dimethylphenyl)butanoic Acid

Cat. No.: B11994948
M. Wt: 192.25 g/mol
InChI Key: PXKLJKBWMFHYCB-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is characterized by a butanoic acid backbone substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dimethylphenyl)butanoic acid typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of 2,5-dimethylbenzene with butanoic acid derivatives under acidic conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acid derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or nitric acid.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(2,5-Dimethylphenyl)butanoic acid has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3-(2,4-Dimethylphenyl)butanoic acid
  • 3-(3,5-Dimethylphenyl)butanoic acid
  • 3-(2,6-Dimethylphenyl)butanoic acid

Uniqueness: 3-(2,5-Dimethylphenyl)butanoic acid is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H16O2/c1-8-4-5-9(2)11(6-8)10(3)7-12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)

InChI Key

PXKLJKBWMFHYCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)CC(=O)O

Origin of Product

United States

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